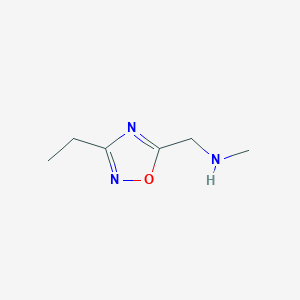

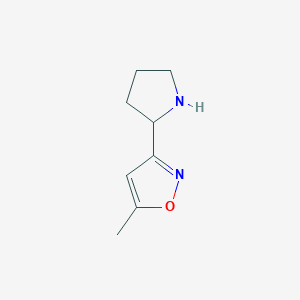

![molecular formula C18H25NO3S B1327188 Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate CAS No. 898788-20-0](/img/structure/B1327188.png)

Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

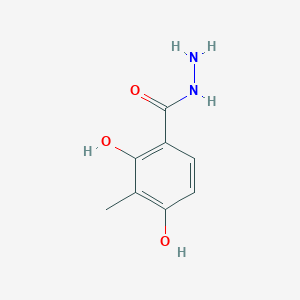

Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate is a chemical compound with the CAS Number: 898783-38-5 . It has a molecular weight of 335.47 and its IUPAC name is ethyl 5-oxo-5-[3-(thiomorpholin-4-ylmethyl)phenyl]pentanoate . This compound is used in scientific research.

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H25NO3S/c1-2-22-18(21)5-3-4-17(20)16-8-6-15(7-9-16)14-19-10-12-23-13-11-19/h6-9H,2-5,10-14H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The boiling point of this compound is 487.1ºC at 760 mmHg, and it has a flash point of 248.4ºC . Its density is 1.145g/cm³ .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis and Potential Antimicrobial Agents Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a compound related to Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate, was studied for its potential as an antimicrobial agent. The study involved the synthesis and screening of various derivatives for antibacterial and antifungal activities against a range of pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Antibacterial and Antifungal Activity Ethyl 3-oxo-3-{2-[(5-substituted-3-phenyl-1H-indol-2-yl)carbonyl]hydrazinyl}propanoates were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant activity against bacterial species such as Staphylococcus aureus and Escherichia coli, and fungal species like Aspergillus niger and Candida albicans (Mathada & Mathada, 2009).

Medicinal Chemistry and Biological Activity

Cardiovascular Activity A related compound, methyl (ethyl) 2,6,6- or 2,7,7-trimethyl-5-oxo-4-(disubstituted phenyl)-1,4,5,6,7,8-hexahydro-quinoline-3-carbohydrates, was synthesized and its activity on calcium channels was observed, indicating potential cardiovascular applications (Gupta & Misra, 2008).

Cytotoxic Activity Against Cancer Cell Lines Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate and its derivatives were synthesized and showed moderate to significant cytotoxic activity against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) (Nguyen et al., 2019).

Chemical Synthesis and Structure

Synthesis of Novel Diethyl Phosphonate Derivatives Ethyl 2-oxoquinoline structure derivatives were synthesized and showed potential as anticancer agents, with some compounds exhibiting significant antitumor activities against various cancer cell lines. The mechanism of action was suggested to involve cell cycle arrest and apoptosis induction in cancer cells (Fang et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 5-oxo-5-[3-(thiomorpholin-4-ylmethyl)phenyl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3S/c1-2-22-18(21)8-4-7-17(20)16-6-3-5-15(13-16)14-19-9-11-23-12-10-19/h3,5-6,13H,2,4,7-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUDEWJMHNKMEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCSCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643402 |

Source

|

| Record name | Ethyl 5-oxo-5-{3-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate | |

CAS RN |

898788-20-0 |

Source

|

| Record name | Ethyl 5-oxo-5-{3-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

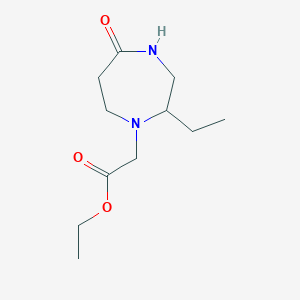

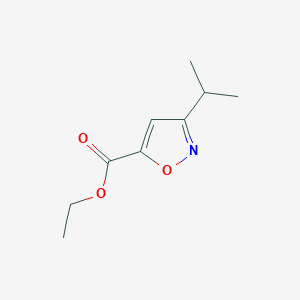

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)

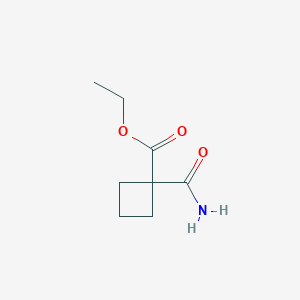

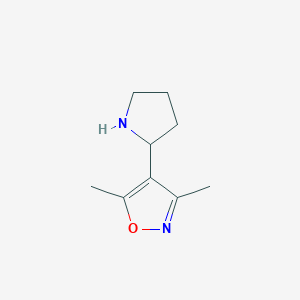

![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)

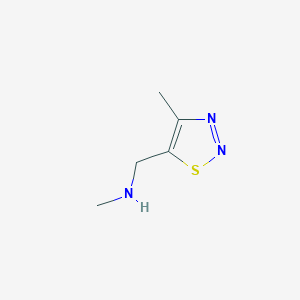

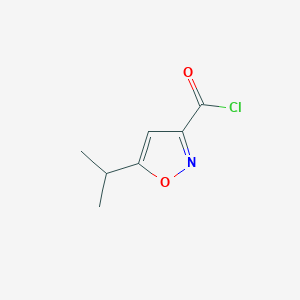

![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)

![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)